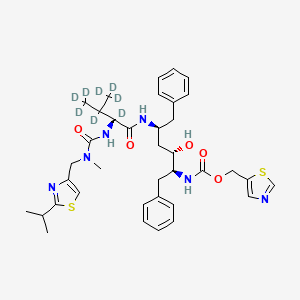

Ritonavir-d8

Beschreibung

Eigenschaften

Molekularformel |

C37H48N6O5S2 |

|---|---|

Molekulargewicht |

729.0 g/mol |

IUPAC-Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-2,3,4,4,4-pentadeuterio-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33+/m0/s1/i1D3,2D3,24D,33D |

InChI-Schlüssel |

NCDNCNXCDXHOMX-CVSIOXHYSA-N |

Isomerische SMILES |

[2H][C@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)N(C)CC4=CSC(=N4)C(C)C |

Kanonische SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

This technical guide provides a comprehensive overview of the synthesis and characterization of Ritonavir-d8, a deuterated analog of the antiretroviral drug Ritonavir. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies of Ritonavir.

Introduction to Ritonavir and the Role of Deuteration

Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS.[1] It is often co-administered with other protease inhibitors to enhance their bioavailability by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is a key component in drug metabolism.[2] Stable isotope-labeled compounds, such as Ritonavir-d8, are invaluable tools in drug development.[3][4] The incorporation of deuterium atoms allows for the differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[5][]

Proposed Synthesis of Ritonavir-d8

The synthesis of Ritonavir generally involves the coupling of several key fragments. A potential strategy for introducing deuterium atoms is through the reduction of a suitable precursor with a deuterium source. For the purpose of this guide, we will propose the deuteration of the two isopropyl groups on the thiazole rings, which would result in Ritonavir-d14. However, to meet the specific request for Ritonavir-d8, we will focus on the deuteration of one of the thiazole moieties and another specific location. A common commercially available variant is Ritonavir-d6, where the methyl groups of the valine fragment are deuterated. Here, we propose a hypothetical synthesis for Ritonavir-d8.

The following diagram illustrates a high-level overview of a potential synthetic workflow.

Caption: Proposed synthetic workflow for Ritonavir-d8.

Experimental Protocol for Proposed Synthesis of Ritonavir-d8

This protocol is a hypothetical adaptation of known Ritonavir synthesis methods.

Step 1: Synthesis of Deuterated (2-isopropyl-d7-thiazol-4-yl)methanol

-

Start with commercially available 2-bromo-d7-propane.

-

React 2-bromo-d7-propane with magnesium to form the Grignard reagent, isopropyl-d7-magnesium bromide.

-

React the Grignard reagent with 4-formylthiazole to introduce the deuterated isopropyl group at the 2-position of the thiazole ring.

-

Reduce the resulting aldehyde to an alcohol using a suitable reducing agent (e.g., sodium borohydride) to yield (2-isopropyl-d7-thiazol-4-yl)methanol.

Step 2: Coupling Reactions

The synthesis of the core structure of Ritonavir involves several coupling steps. The deuterated thiazole-containing fragment prepared in Step 1 would be incorporated in a similar manner to the non-deuterated analog in established Ritonavir syntheses. This typically involves amide bond formations and the construction of the hydroxyethylamine core.

Step 3: Final Assembly and Purification

-

The final steps involve the coupling of the core amine with the remaining side chains, including the second (non-deuterated) thiazole moiety.

-

Deprotection of any protecting groups used during the synthesis.

-

Purification of the final product, Ritonavir-d8, is achieved by column chromatography followed by recrystallization to obtain a high-purity compound.

Characterization of Ritonavir-d8

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Ritonavir-d8. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected analytical data for Ritonavir-d8.

Table 1: Expected NMR Data for Ritonavir-d8

| Nucleus | Expected Chemical Shift (δ, ppm) | Comments |

| ¹H NMR | Varies | The proton signals corresponding to the positions of deuterium incorporation will be absent or significantly reduced in intensity. The remaining spectrum will be consistent with the structure of Ritonavir. |

| ²H NMR | Varies | Deuterium signals will be observed at chemical shifts corresponding to the positions of deuteration, confirming the location of the isotopic labels. |

| ¹³C NMR | Varies | Carbon signals attached to deuterium will show a characteristic multiplet splitting due to C-D coupling and a slight isotopic shift compared to the unlabeled compound.[7] |

Table 2: Expected Mass Spectrometry Data for Ritonavir-d8

| Technique | Expected Result |

| High-Resolution Mass Spectrometry (HRMS) | The measured mass of the molecular ion ([M+H]⁺) will be approximately 8 atomic mass units (amu) higher than that of unlabeled Ritonavir, confirming the incorporation of eight deuterium atoms. The exact mass will be used to confirm the elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the [M+H]⁺ ion will produce a fragmentation pattern where fragments containing the deuterated moiety will have a corresponding mass shift. This can be used to confirm the location of the deuterium labels.[2][8] |

Table 3: HPLC Purity Analysis of Ritonavir-d8

| Parameter | Expected Value |

| Purity (by UV at 240 nm) | >98% |

| Retention Time | Similar to unlabeled Ritonavir, with a potential for a slight shift due to the isotopic effect.[5] |

| Isotopic Enrichment | >98% |

Experimental Protocols for Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ritonavir-d8 in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Integrate the signals to determine the degree of deuteration by comparing the integrals of the remaining proton signals to those of a known internal standard or the non-deuterated parts of the molecule.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.

-

²H NMR: Acquire a deuterium NMR spectrum to directly observe the signals of the incorporated deuterium atoms.

3.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Ritonavir-d8 in a suitable solvent for electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

-

HRMS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire the mass spectrum in positive ion mode and determine the accurate mass of the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion of Ritonavir-d8 for collision-induced dissociation (CID). Acquire the product ion spectrum to analyze the fragmentation pattern.

3.2.3. HPLC Analysis

-

Chromatographic Conditions:

-

Procedure: Inject a known concentration of Ritonavir-d8 onto the HPLC system. Determine the retention time and calculate the purity based on the peak area percentage.

Mechanism of Action and Signaling Pathways

Ritonavir's primary therapeutic effect is the inhibition of the HIV protease enzyme, which is crucial for the maturation of infectious virus particles.[2] Additionally, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This inhibition slows down the metabolism of other drugs that are substrates of CYP3A4, thereby increasing their plasma concentrations and therapeutic efficacy. This "boosting" effect is the primary reason for its continued use in combination antiretroviral therapy.

The following diagram illustrates the inhibitory effect of Ritonavir on the CYP3A4 metabolic pathway.

Caption: Ritonavir inhibits the CYP3A4 enzyme, leading to increased plasma levels of co-administered drugs.

Conclusion

This technical guide has outlined a proposed synthetic pathway and detailed characterization methods for Ritonavir-d8. While a definitive, published synthesis is not available, the proposed route, based on established chemical principles, provides a strong foundation for its preparation. The characterization protocols described are essential for verifying the successful synthesis and ensuring the high quality required for its use as an internal standard in research and drug development. The use of Ritonavir-d8 will continue to be critical for the accurate quantification of Ritonavir in complex biological matrices, aiding in the development and optimization of antiretroviral therapies.

References

- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris-biotech.de [iris-biotech.de]

- 5. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structure of Ritonavir Polymorphs I and II Revisited with the Application of NMR Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. archives.ijper.org [archives.ijper.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent of the protease inhibitor class, is a cornerstone in the treatment of HIV infection. Its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme has also led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1] In recent years, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a promising approach to improve the pharmacokinetic and toxicological profiles of drugs. This "deuterium switch" can lead to a more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, potentially slowing down drug metabolism, increasing half-life, and reducing the formation of toxic metabolites. This technical guide provides a comprehensive overview of the available physicochemical data for deuterated Ritonavir, with a comparative analysis to its non-deuterated counterpart, detailed experimental methodologies, and an illustrative representation of its metabolic pathway.

While extensive data exists for Ritonavir, publicly available information on the specific physicochemical properties of its deuterated analogues, such as Ritonavir-d6, is limited. The following sections compile the available data and provide foundational experimental protocols relevant to the characterization of such compounds.

Data Presentation: Physicochemical Properties

The following tables summarize the known physicochemical properties of Ritonavir and the limited available data for deuterated Ritonavir (Ritonavir-d6). It is important to note that much of the data for Ritonavir-d6 is predicted and not experimentally verified.

Table 1: General Physicochemical Properties

| Property | Ritonavir | Deuterated Ritonavir (Ritonavir-d6) | Data Source |

| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | C₃₇H₄₂D₆N₆O₅S₂ | [2],[3] |

| Molecular Weight | 720.9 g/mol | 727.0 g/mol | [2],[3] |

| Melting Point | 120-122 °C | 51 - 56 °C (Predicted) | [4],[5] |

| pKa | 1.8, 2.6 | No Data Available | [4],[6] |

| LogP | 3.546 | 5.28 (Predicted) | [4],[5] |

Table 2: Solubility Data

| Solvent/Condition | Ritonavir | Deuterated Ritonavir (Ritonavir-d6) | Data Source |

| Water | Poorly soluble | No Data Available | [4] |

| 0.1 N HCl (37 °C) | 400 µg/mL | No Data Available | [7],[6] |

| pH 6.8 (37 °C) | 1 µg/mL | No Data Available | [7],[6] |

| Methanol | Freely soluble | Slightly Soluble | [8],[3] |

| Ethanol | Freely soluble | No Data Available | [8] |

| Isopropanol | Soluble | No Data Available | [8] |

| DMSO | Soluble (15 mg/mL) | Slightly Soluble | [4],[3] |

| Chloroform | No Data Available | Slightly Soluble | [3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients are crucial for reproducibility and regulatory purposes. Below are methodologies adapted from literature for the characterization of compounds like Ritonavir.

Determination of Aqueous Solubility (pH-dependent)

This protocol is based on the shake-flask method, a standard technique for solubility determination.

-

Materials:

-

Deuterated Ritonavir powder

-

Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

-

Procedure:

-

An excess amount of deuterated Ritonavir is added to separate vials containing a known volume of each buffer solution.

-

The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the samples are centrifuged at high speed to pellet the undissolved solid.

-

Aliquots of the supernatant are carefully removed, filtered (e.g., using a 0.45 µm filter), and diluted as necessary.

-

The concentration of deuterated Ritonavir in the diluted supernatant is quantified using a validated HPLC method.

-

The experiment is performed in triplicate for each pH condition.

-

Determination of Partition Coefficient (LogP)

The shake-flask method is also commonly used for the experimental determination of the octanol-water partition coefficient.

-

Materials:

-

Deuterated Ritonavir

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker

-

HPLC system.

-

-

Procedure:

-

A known amount of deuterated Ritonavir is dissolved in either water or n-octanol.

-

A known volume of this solution is added to a centrifuge tube containing a known volume of the other immiscible solvent.

-

The tube is sealed and shaken for a set period (e.g., 1-2 hours) to allow for partitioning.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the aqueous and octanol layers.

-

The concentration of deuterated Ritonavir in each phase is determined by HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Mandatory Visualization

Metabolic Pathway of Ritonavir

Ritonavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1] The major metabolic transformations include oxidation of the isopropylthiazole group, N-demethylation, and cleavage of the terminal thiazole group, resulting in several metabolites.[9][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scribd.com [scribd.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pnas.org [pnas.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the analytical characterization and handling of the Ritonavir-d8 reference standard. Ritonavir-d8 is the deuterated form of Ritonavir, an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1] Stable isotope-labeled compounds like Ritonavir-d8 are crucial for quantitative analysis in drug development, particularly in pharmacokinetic studies.[1]

Physicochemical Properties and Identification

Ritonavir-d8 shares its core chemical structure with Ritonavir, with deuterium atoms replacing hydrogen atoms at specific positions. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Source |

| Chemical Name | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate-d8 | [2] |

| Molecular Formula | C₃₇H₄₀D₈N₆O₅S₂ | [3] |

| Molecular Weight | ~729.0 g/mol (Varies based on deuteration pattern) | [3] |

| Parent Drug CAS Number | 155213-67-5 | [2][3][4] |

| Appearance | White to tan powder | [4] |

| Solubility | Practically insoluble in water; freely soluble in methanol and ethanol; slightly soluble in acetonitrile.[4][5] | [4][5] |

Analytical Characterization

A battery of analytical techniques is employed to confirm the identity, purity, and potency of the Ritonavir-d8 reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Ritonavir-d8 and separating it from potential impurities.[6]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Source |

| Column | C18 stationary phase (e.g., Xbridge C18, 250 mm x 4.6 mm, 3.5 µm) | [5][6] |

| Mobile Phase | A mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate (pH 3.5).[5] A common mobile phase is a 60:40 (v/v) mixture of dihydrogen phosphate and acetonitrile.[7] | [5][7] |

| Flow Rate | 1.0 - 1.1 mL/min | [5][7] |

| Detection | UV at 215 nm, 240 nm, or 250 nm | [8][9][10] |

| Column Temperature | Ambient or controlled at 30°C or 55°C | [10][11] |

Experimental Protocol: HPLC Purity Assessment

-

Standard and Sample Preparation:

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the prepared standard and sample solutions.

-

Monitor the chromatogram at the specified wavelength.

-

-

Data Analysis:

-

The purity of the Ritonavir-d8 is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices, leveraging the high selectivity and sensitivity of tandem mass spectrometry.[6] Ritonavir-d8 serves as an excellent internal standard in these assays.

Table 3: Representative LC-MS/MS Method Parameters

| Parameter | Condition | Source |

| Chromatography | Reversed-phase HPLC with a C18 column.[6][11] | [6][11] |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6][12] | [6][12] |

| Ionization | Positive ion electrospray ionization (ESI+).[13] | [13] |

| Detection | Multiple Reaction Monitoring (MRM) | [13] |

| MRM Transitions | Precursor ion (m/z) → Product ion (m/z). For Ritonavir: 721.18 → 268.02.[13] The transition for Ritonavir-d8 will have a higher m/z for the precursor ion. | [13] |

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

For biological samples (e.g., plasma), perform protein precipitation followed by liquid-liquid extraction.[14]

-

Spike samples, calibration standards, and quality controls with a known concentration of the Ritonavir-d8 internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto the LC-MS/MS system.

-

Monitor the specific MRM transitions for both the analyte (Ritonavir) and the internal standard (Ritonavir-d8).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the isotopic labeling pattern in Ritonavir-d8. Both ¹H and ¹³C NMR are utilized to verify the molecular structure.[15][16]

Experimental Protocol: NMR Structural Confirmation

-

Sample Preparation: Dissolve an accurately weighed amount of the Ritonavir-d8 reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Additional experiments such as COSY, HSQC, and HMBC may be performed for complete structural assignment.

-

-

Data Analysis:

-

Compare the obtained spectra with the known spectra of Ritonavir.

-

The absence or significant reduction of signals in the ¹H NMR spectrum at specific chemical shifts confirms the positions of deuterium incorporation.

-

The ¹³C NMR spectrum should be consistent with the structure of Ritonavir, with potential minor shifts due to isotopic effects.

-

Stability and Storage

Proper storage and handling are critical to maintain the integrity of the Ritonavir-d8 reference standard.

Table 4: Storage and Stability Recommendations

| Condition | Recommendation | Source |

| Long-term Storage | Keep refrigerated (2-8 °C) or at -20°C.[2][17] | [2][17] |

| Shipping | May be shipped at ambient temperature.[1][4] | [1][4] |

| Handling | Keep container tightly closed in a dry and well-ventilated place.[18] Protect from light.[4] | [4][18] |

| Incompatibilities | Strong oxidizing agents.[18] | [18] |

| Solution Stability | Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials at -20°C or -80°C and are typically stable for at least one month.[17] Avoid repeated freeze-thaw cycles.[17] | [17] |

Safety Information

It is important to handle the Ritonavir-d8 reference standard in accordance with good laboratory practices. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[18][19][20]

This technical guide is intended to provide a comprehensive overview of the analytical characterization and handling of the Ritonavir-d8 reference standard based on publicly available information. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ritonavir-D8 - Acanthus Research [acanthusresearch.com]

- 4. Ritonavir Pharmaceutical Secondary Standard; Certified Reference Material 155213-67-5 [sigmaaldrich.com]

- 5. remedypublications.com [remedypublications.com]

- 6. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uspnf.com [uspnf.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitor-induced Conformational Shifts and Ligand Exchange Dynamics for HIV-1 Protease Measured by Pulsed EPR and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal Structure of Ritonavir Polymorphs I and II Revisited with the Application of NMR Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abmole.com [abmole.com]

- 18. fishersci.com [fishersci.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Ritonavir-d8

For researchers, scientists, and drug development professionals, understanding the chemical stability and appropriate storage conditions of isotopically labeled compounds like Ritonavir-d8 is critical for ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide provides a comprehensive overview of the stability profile of Ritonavir-d8, drawing upon available data for both the deuterated and non-deuterated forms of the molecule.

Chemical Stability Profile

Ritonavir-d8 is generally considered stable under normal laboratory and storage conditions[1]. However, like its non-deuterated counterpart, it is susceptible to degradation under specific environmental stresses. The primary factors influencing its stability are temperature, pH, oxidizing agents, and light.

General Stability and Incompatibilities

Ritonavir-d8 is stable when handled and stored under recommended conditions. The material should be protected from conditions that could lead to degradation, such as exposure to strong oxidizing agents, with which it is incompatible[1][2].

Polymorphism

A critical aspect of Ritonavir's stability is its potential for polymorphism. The non-deuterated form of Ritonavir famously exhibited a case where a new, more stable, and less soluble crystalline form (polymorph) emerged during manufacturing. This event significantly impacted the drug's bioavailability and therapeutic effectiveness[3]. This historical challenge underscores the importance of monitoring and controlling the solid-state form of Ritonavir and its deuterated analogs throughout the development and manufacturing processes.

Caption: Impact of Ritonavir polymorphism on its bioavailability.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical and physical integrity of Ritonavir-d8. The recommended storage conditions can vary depending on the formulation (e.g., solid form vs. solution).

| Condition | Recommendation | Source(s) |

| General Solid Form | Keep refrigerated to maintain product quality. Store in a tightly closed container in a dry and well-ventilated place. | [2] |

| Room Temperature | May be stored at room temperature in the continental US; however, it is crucial to consult the Certificate of Analysis for specific product recommendations. | [4] |

| Film-Coated Tablets | Store at 20°C to 25°C (68°F to 77°F). | [5] |

| Liquid-Filled Capsules | Should be refrigerated at 2°C to 8°C. After dispensing, they can be stored at temperatures below 25°C for up to 30 days. | [6] |

Degradation Pathways and Products

Forced degradation studies on non-deuterated Ritonavir have been conducted to understand its breakdown under stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress[7][8]. These studies are crucial for identifying potential degradation products and elucidating the degradation pathways.

Forced Degradation Studies

Studies have shown that Ritonavir degrades under hydrolytic and oxidative conditions[7]. The major degradation products are reported to arise in alkaline (basic) environments[9]. Thermal degradation is also a concern, with significant degradation observed at temperatures above 160°C in manufacturing settings[10].

While specific degradation products for Ritonavir-d8 are not detailed in the provided search results, a study on Ritonavir identified eight distinct degradation products under various stress conditions[7][8]. The characterization of these products was achieved using LC-MS/MS, which helps in proposing the decomposition pathways[7][8].

Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides are expected to be released[2].

Caption: A typical workflow for forced degradation studies of Ritonavir-d8.

Analytical Methods for Stability Testing

A variety of analytical techniques are employed to assess the stability of Ritonavir and to separate and identify its degradation products. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.

| Analytical Technique | Column | Mobile Phase | Detection | Source(s) |

| LC-MS/MS | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | Water:Methanol:Acetonitrile (40:20:40, v/v/v) | MS/MS | [7][8] |

| HPLC | C8 or C18 stationary phases | Acetonitrile and phosphate buffer | UV | [9] |

| HPLC-MS/MS | C8 or C18 stationary phases | Acetonitrile and acetate buffer | MS/MS | [9] |

| HPLC | Eclipse plus C8 (4.6 x 150 mm, 5 µm) | Acetonitrile and phosphate buffer (pH 4.0) (55:45) | UV at 246 nm | [10] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. Below is a summary of a general protocol for forced degradation studies based on the available literature.

Protocol for Forced Degradation Study

Objective: To investigate the degradation of Ritonavir-d8 under various stress conditions as per ICH guidelines.

Materials:

-

Ritonavir-d8 reference standard

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Reagents for stress conditions: Hydrochloric acid (for acidic hydrolysis), sodium hydroxide (for basic hydrolysis), hydrogen peroxide (for oxidation)

Instrumentation:

-

HPLC system with a UV or PDA detector

-

LC-MS/MS system for characterization of degradation products

-

Photostability chamber

-

Oven for thermal stress

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Ritonavir-d8 in a suitable solvent (e.g., methanol).

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat for a specified duration.

-

Basic Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with heating.

-

Neutral Hydrolysis: Reflux the drug solution in water.

-

Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 100°C).

-

Photolytic Degradation: Expose the drug solution and solid substance to UV and visible light in a photostability chamber as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

After exposure to the stress conditions, neutralize the acidic and basic solutions.

-

Dilute all samples to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

-

-

Data Analysis:

-

Determine the percentage of degradation of Ritonavir-d8.

-

Identify and characterize the degradation products using LC-MS/MS by comparing the mass spectra with that of the parent drug.

-

Propose the degradation pathways based on the identified structures.

-

This guide provides a foundational understanding of the chemical stability and storage requirements for Ritonavir-d8. For any specific application, it is imperative to consult the product's Certificate of Analysis and conduct appropriate stability studies to ensure the material's quality and suitability.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. fishersci.com [fishersci.com]

- 3. Ritonavir Near Disaster and Polymorphism | OpenOChem Learn [learn.openochem.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

Introduction: Ritonavir is a potent inhibitor of the HIV-1 protease and a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This latter characteristic has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors in antiretroviral therapy.[1][2] For researchers studying the pharmacokinetics of ritonavir and the drugs it boosts, accurate quantification in biological matrices is paramount. Ritonavir-d8, a deuterated isotopologue of ritonavir, serves as an indispensable tool in this context.

This technical guide provides an in-depth overview of the role and application of Ritonavir-d8 in pharmacokinetic studies. It details the established pharmacokinetic profile of ritonavir, its metabolic pathways, and the experimental protocols where Ritonavir-d8 is critically employed as an internal standard for bioanalytical methods. Furthermore, it explores the theoretical basis of the deuterium kinetic isotope effect and its potential implications for drug development.

Pharmacokinetics of Ritonavir

Understanding the baseline pharmacokinetics of the non-deuterated parent drug, ritonavir, is essential. Ritonavir exhibits complex and nonlinear pharmacokinetics.[3] It is primarily metabolized by CYP3A and, to a lesser degree, by CYP2D6.[4] Due to its potent inhibition of CYP3A, ritonavir also inhibits its own metabolism, a phenomenon that contributes to its pharmacokinetic-enhancing effects.[2] Key pharmacokinetic parameters for ritonavir are summarized below.

Table 1: Summary of Ritonavir Pharmacokinetic Parameters in Humans

| Parameter | Value | Notes |

|---|---|---|

| Time to Peak (Tmax) | ~2.5 - 4 hours | Following oral administration.[2][3] |

| Plasma Protein Binding | ~98-99% | Primarily to albumin and alpha-1 acid glycoprotein.[5] |

| Apparent Half-life (t½) | ~3 - 5 hours | [4][5] |

| Apparent Oral Clearance (CL/F) | 8.8 ± 3.2 L/h | At steady-state.[5] |

| Volume of Distribution (Vd) | 0.41 ± 0.25 L/kg | [5] |

| Metabolism | Primarily via CYP3A4, lesser extent by CYP2D6. | [1][4] |

| Excretion (600 mg oral dose) | ~86.4% in feces, ~11.3% in urine. | [1][6] |

| Unchanged Drug in Excreta | ~33.8% in feces, ~3.5% in urine. |[1][4] |

Metabolism of Ritonavir

Ritonavir is extensively metabolized in the liver. The primary metabolic pathway is oxidation by cytochrome P450 enzymes. Five metabolites have been identified, with the isopropylthiazole oxidation product (M-2) being the major metabolite.[1][5] Despite being the major metabolite, it is found in low plasma concentrations but retains antiviral activity similar to the parent drug.[1][5] The metabolic process is a key determinant of ritonavir's clearance and its interaction profile with other drugs.

Caption: Metabolic pathway of Ritonavir, primarily mediated by CYP3A4.

Experimental Protocols: Application of Ritonavir-d8

In modern pharmacokinetic studies, the "gold standard" for drug quantification in biological matrices is liquid chromatography with tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS). Ritonavir-d8 is an ideal IS for the analysis of ritonavir. As a stable isotope-labeled analogue, it shares near-identical chemical and physical properties (e.g., extraction recovery, ionization efficiency) with ritonavir but is distinguishable by its higher mass, ensuring precise correction for variations during sample processing and analysis.[7]

This protocol describes a general method for the simultaneous estimation of ritonavir in human plasma using Ritonavir-d8 as an internal standard.

Experimental Workflow:

Caption: Standard workflow for plasma sample preparation and LC-MS/MS analysis.

Methodologies:

-

Sample Preparation:

-

To a 50-100 µL aliquot of human plasma, add a precise volume of Ritonavir-d8 internal standard solution in methanol.

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio to the plasma volume.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C.

-

Carefully transfer the clear supernatant to a new set of vials for injection into the LC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions: The separation and detection of ritonavir and Ritonavir-d8 are achieved using a validated LC-MS/MS method. Representative parameters are summarized in the table below.

Table 2: Typical LC-MS/MS Method Parameters for Ritonavir Analysis

| Parameter | Description |

|---|---|

| LC Column | C18 stationary phase (e.g., Hypurity Advance 50 x 4.6 mm, 5µm).[8] |

| Mobile Phase | A mixture of organic solvent and a buffer. A common composition is Methanol and 5mM Ammonium Acetate (e.g., 85:15 v/v).[9][10] |

| Flow Rate | Typically 0.5 - 1.0 mL/min. |

| Injection Volume | 5 - 20 µL. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| MS/MS Transitions | Ritonavir: Q1 (Parent Ion) 721.3 -> Q3 (Product Ion) 296.1[10]Ritonavir-d8 (IS): Q1 -> Q3 (specific transition depends on deuteration pattern, e.g., 727.3 -> 302.1) |

| Linearity Range | Typically from ~5 ng/mL to 7000 ng/mL in plasma.[9] |

To assess the bioavailability or establish bioequivalence of a ritonavir formulation, a standardized clinical study design is employed.

-

Study Design: A single-dose, randomized, two-period, two-sequence crossover design is recommended.[11] Studies are often conducted under both fasting and fed conditions, as food can affect ritonavir's bioavailability.[3]

-

Subjects: Healthy adult volunteers are typically recruited for the study.

-

Dosing: Subjects receive a single dose of the test formulation and the reference formulation in separate periods, separated by a washout period. A washout of at least 7 days is sufficient.[3]

-

Blood Sampling: Serial blood samples are collected at predefined time points, typically pre-dose and at multiple intervals up to 48 or 72 hours post-dose.

-

Bioanalysis: Plasma concentrations of ritonavir are determined using a validated LC-MS/MS method with Ritonavir-d8 as the internal standard, as described above.

-

Pharmacokinetic Analysis: Key parameters (AUC₀₋t, AUC₀₋inf, Cmax) are calculated from the plasma concentration-time profiles for each subject and formulation. Statistical analysis is then performed to compare the test and reference products.

The Deuterium Kinetic Isotope Effect (KIE)

Beyond its role as an internal standard, deuteration can fundamentally alter a drug's metabolic profile. This is due to the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H).[7] If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (a common step in CYP450-mediated oxidation), replacing that hydrogen with deuterium can slow the reaction down.

Potential Pharmacokinetic Consequences of KIE:

-

Reduced Metabolic Rate: Slower cleavage of the C-D bond can lead to a decreased rate of metabolism.

-

Increased Drug Exposure: A lower metabolism rate can result in a higher Area Under the Curve (AUC) and peak concentration (Cmax).

-

Longer Half-Life: The drug may be eliminated from the body more slowly, extending its half-life.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a C-H bond, deuteration at that site could reduce its formation.

While the therapeutic potential of deuterated drugs is an active area of research, the primary and established role of Ritonavir-d8 in preliminary pharmacokinetic studies remains its use as a high-fidelity internal standard for bioanalysis.[7][12]

Caption: The Deuterium Kinetic Isotope Effect on drug metabolism.

Conclusion: Ritonavir-d8 is a cornerstone tool for researchers and drug development professionals engaged in the pharmacokinetic evaluation of ritonavir and combination therapies. Its principal application is as a stable isotope-labeled internal standard, which ensures the highest level of accuracy and precision in LC-MS/MS-based bioanalysis. This role is fundamental to the successful execution of bioequivalence, drug-drug interaction, and other critical pharmacokinetic studies. While the underlying science of the kinetic isotope effect suggests that deuterated compounds could offer modified pharmacokinetic profiles, the validated and indispensable function of Ritonavir-d8 today lies in enabling robust and reliable quantitative research.

References

- 1. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]

- 2. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extranet.who.int [extranet.who.int]

- 4. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. extranet.who.int [extranet.who.int]

- 12. pubs.acs.org [pubs.acs.org]

The Rise of Heavier Drugs: A Technical Guide to the Discovery and Development of Deuterated Standards

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool for enhancing drug efficacy and safety. This technical guide provides a comprehensive overview of the discovery, development, and application of deuterated drug standards, offering valuable insights for researchers, scientists, and drug development professionals. From the fundamental principles of the kinetic isotope effect to detailed experimental protocols and regulatory considerations, this document serves as a core resource for harnessing the potential of deuteration in modern medicine.

Introduction: The "Heavy" Advantage

Deuterated drugs are small molecule therapeutics in which one or more hydrogen atoms have been replaced by deuterium. This seemingly subtle modification can have profound effects on a drug's metabolic profile, primarily due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2][3] This increased metabolic stability can lead to a number of therapeutic advantages:

-

Improved Pharmacokinetics: Slower metabolism often results in a longer drug half-life, reduced peak plasma concentrations (Cmax), and increased overall drug exposure (AUC). This can allow for less frequent dosing, improving patient compliance.[4][5][6]

-

Enhanced Safety and Tolerability: By slowing the formation of reactive or toxic metabolites, deuteration can lead to a better safety profile and reduced side effects.[2][7]

-

Metabolic Switching: Deuteration at a primary metabolic site can redirect metabolism towards alternative pathways, potentially leading to the formation of more favorable or less toxic metabolites.[8]

The successful development and approval of drugs like deutetrabenazine (Austedo®) and deucravacitinib (Sotyktu™) have solidified the "deuterium switch" and de novo deuterated drug development as viable and valuable strategies in the pharmaceutical industry.[2][9][10]

The Kinetic Isotope Effect: The Scientific Cornerstone

The foundational principle behind the utility of deuterated drugs is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the context of drug metabolism, the primary KIE is observed when the cleavage of a C-H bond is the rate-determining step of the metabolic reaction.

Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step.

Quantitative Data Presentation: A Comparative Analysis

The therapeutic benefits of deuteration are best illustrated through a direct comparison of the pharmacokinetic (PK) profiles of deuterated drugs and their non-deuterated counterparts.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism.[9]

| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total Active Metabolites (α+β)-HTBZ | |||

| Cmax (ng/mL) | 26.9 | 43.7 | 0.62 |

| AUCinf (ng·h/mL) | 567 | 279 | 2.03 |

| t1/2 (h) | 9.4 | 4.8 | 1.96 |

| Data sourced from clinical studies in healthy volunteers.[5] |

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine.

The data clearly demonstrates that a lower dose of deutetrabenazine provides a greater overall exposure to the active metabolites with a lower peak concentration and a significantly longer half-life compared to tetrabenazine.[5]

Deucravacitinib: A De Novo Deuterated Drug

Deucravacitinib is a novel, selective inhibitor of tyrosine kinase 2 (TYK2) and was developed de novo with deuterium incorporated to block a key metabolic pathway.

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 6 mg (single dose) | 45 | 473 | 10 |

| 12 mg (single dose) | 88 | 985 | 10 |

| Pharmacokinetic parameters in healthy subjects.[11][12][13] |

Table 2: Pharmacokinetic Parameters of Deucravacitinib.

The pharmacokinetic profile of deucravacitinib demonstrates rapid absorption and a half-life that supports once-daily dosing.[11][12][13]

Experimental Protocols: From Synthesis to Analysis

The development of deuterated drug standards requires robust and well-defined experimental protocols for their synthesis and analysis.

Synthesis of a Deuterated Drug Standard: Deutetrabenazine

The following is a representative protocol for the synthesis of deutetrabenazine, based on improved synthetic routes.[8][14]

Objective: To synthesize deutetrabenazine from 6,7-dihydroxy-3,4-dihydroisoquinoline.

Materials:

-

6,7-dihydroxy-3,4-dihydroisoquinoline

-

Triphenylphosphine (PPh3)

-

Deuterated methanol (CD3OD)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF)

-

(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

-

Potassium carbonate (K2CO3)

-

Methanol

-

Zinc chloride (ZnCl2)

Procedure:

-

Deuteromethylation:

-

In a reaction vessel under an inert atmosphere, dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline, triphenylphosphine, and deuterated methanol in tetrahydrofuran.

-

Cool the mixture in an ice bath and slowly add diisopropyl azodicarboxylate.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up by adjusting the pH and using zinc chloride to precipitate the product, 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline, thus avoiding column chromatography.[8]

-

-

Condensation:

-

Combine the deuterated intermediate from the previous step with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.

-

Heat the mixture and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Purification:

-

After cooling, perform an aqueous workup to remove inorganic salts.

-

Recrystallize the crude product from methanol to yield pure deutetrabenazine.[8]

-

LC-MS/MS Analysis of a Deuterated Drug and its Metabolites

This protocol outlines a general procedure for the quantification of a deuterated drug and its metabolites in plasma, using the non-deuterated analog as an internal standard.[10][15][16]

Objective: To quantify the concentration of a deuterated drug and its primary metabolites in human plasma using a validated LC-MS/MS method.

Materials and Equipment:

-

Human plasma samples

-

Deuterated drug standard and its metabolite standards

-

Non-deuterated drug as an internal standard (IS)

-

Acetonitrile

-

Ammonium acetate

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard solution.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes and the IS with a strong organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

-

Flow Rate: Optimized for separation (e.g., 0.8 mL/min).

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for the deuterated drug, its metabolites, and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the plasma samples from the calibration curve.

-

NMR Spectroscopy for Isotopic Purity Determination

NMR spectroscopy is a powerful tool for confirming the position and extent of deuterium incorporation.[4][17][18]

Objective: To determine the isotopic purity of a deuterated compound.

Materials and Equipment:

-

Deuterated compound

-

Appropriate non-deuterated solvent (e.g., DMSO)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the deuterated compound in a non-deuterated solvent.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The reduction in the integral of the proton signal at the site of deuteration, relative to a non-deuterated internal standard or a non-deuterated portion of the molecule, can be used to calculate the percentage of deuterium incorporation.

-

-

²H (Deuterium) NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal at the expected chemical shift confirms the incorporation of deuterium.

-

Quantitative ²H NMR can be used for a more direct measurement of isotopic enrichment.[18]

-

-

¹³C NMR Analysis:

-

The coupling patterns in the ¹³C NMR spectrum can also provide information about the number of deuterium atoms attached to a carbon.

-

Signaling and Metabolic Pathways

Visualizing the metabolic pathways of a drug and its deuterated analog can clearly illustrate the impact of the kinetic isotope effect.

Metabolic Pathway of Tetrabenazine and Deutetrabenazine

The primary metabolic pathway for the active metabolites of both tetrabenazine and deutetrabenazine is O-demethylation by the CYP2D6 enzyme.[19] In deutetrabenazine, the replacement of hydrogen with deuterium in the methoxy groups makes this step significantly slower, leading to a longer duration of action of the active metabolites.[19]

Metabolic Pathways of Deucravacitinib

Deucravacitinib is eliminated through multiple metabolic pathways, with significant contributions from CYP1A2, UGT1A9, and carboxylesterase 2.[12] This diverse metabolic profile reduces the likelihood that genetic variations in a single enzyme will significantly impact the drug's exposure.[12]

Experimental Workflow for Deuterated Standard Development

The development of a deuterated drug standard follows a structured workflow, from initial design to regulatory submission.

Regulatory Landscape

The regulatory pathway for deuterated drugs has been clarified with the approval of several such compounds. In the United States, the Food and Drug Administration (FDA) considers a deuterated version of an existing drug to be a new chemical entity (NCE).[2][10] This designation provides five years of market exclusivity.

For "deuterium switch" products, where a deuterated version of an approved drug is developed, the 505(b)(2) regulatory pathway can be utilized.[10] This allows the applicant to reference safety and efficacy data from the original, non-deuterated drug, potentially reducing the time and cost of development. However, bridging studies are required to demonstrate the pharmacokinetic and metabolic differences between the deuterated and non-deuterated versions.[10]

Conclusion and Future Outlook

The strategic use of deuterium in drug design has proven to be a highly successful approach for optimizing the pharmacokinetic and safety profiles of small molecule drugs. The growing number of deuterated drugs in clinical development and on the market is a testament to the value of this technology. As our understanding of drug metabolism and the tools for chemical synthesis and analysis continue to advance, the application of deuteration is expected to expand, offering new opportunities to improve existing therapies and develop novel treatments for a wide range of diseases. This technical guide provides a solid foundation for researchers and developers to explore and leverage the "heavy" advantage of deuterated drug standards in their pursuit of safer and more effective medicines.

References

- 1. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 8. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 9. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]

- 15. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of Ritonavir-d8 in various organic solvents. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, this guide utilizes solubility data for Ritonavir as a direct and reliable proxy. The information herein is intended to support formulation development, analytical method design, and other research applications.

Quantitative Solubility Data

The solubility of a drug candidate is a critical parameter influencing its formulation, delivery, and bioavailability.[1] Ritonavir is characterized as a compound with low aqueous solubility.[2] Its solubility in organic solvents, however, is significantly higher, making these solvents suitable for creating stock solutions and for various manufacturing processes. The data collected from multiple sources is summarized below.

It is important to note that reported solubility values can vary between suppliers and batches, likely due to slight variations in the crystalline form of the compound and the experimental conditions used.[3] For instance, two polymorphic forms of Ritonavir (Form I and Form II) are known to exist, with Form II being the more stable and less soluble form.[4]

| Solvent | Solubility (at 25°C unless specified) | Source |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Cayman Chemical[5] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (138.7 mM) | Selleck Chemicals[3] |

| Dimethylformamide (DMF) | ~15 mg/mL | Cayman Chemical[5] |

| Ethanol | ~5 mg/mL | Cayman Chemical[5] |

| Ethanol | 100 mg/mL (138.7 mM) | Selleck Chemicals[3] |

| Ethanol | Freely Soluble | Walsh Medical Media[6] |

| Methanol | Freely Soluble | Walsh Medical Media[6] |

| Isopropanol | Soluble | Walsh Medical Media[6] |

| Acetone | Solubility > Ethyl Acetate | ACS Publications[7] |

| Ethyl Acetate | Solubility > Acetonitrile | ACS Publications[7] |

| Acetonitrile | Solubility > Toluene | ACS Publications[7] |

| Toluene | Lowest solubility among tested solvents | ACS Publications[7] |

Note: The terms "Freely Soluble" and "Soluble" are qualitative descriptors from the cited source.

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured during drug development: kinetic and thermodynamic solubility.[1][8]

-

Kinetic Solubility: Measures the concentration of a compound at the moment it starts to precipitate from a solution that was prepared by adding a small amount of a concentrated organic stock (usually DMSO) to an aqueous buffer. This method is high-throughput and common in early drug discovery.[1]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a specific solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a period until the concentration in the solution becomes constant.[8] This is the more accurate and relevant measure for formulation development.

Protocol: Equilibrium (Thermodynamic) Solubility Determination

This protocol is a standard method for accurately determining the thermodynamic solubility of a compound like Ritonavir-d8 in a chosen organic solvent.

Materials:

-

Ritonavir-d8 (crystalline solid)

-

Solvent of choice (e.g., Ethanol, DMSO, Acetonitrile)

-

Vials with screw caps

-

Shaker or agitator with temperature control (e.g., orbital shaker in an incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid Ritonavir-d8 to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it on a shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 2 to 24 hours is typical; for Ritonavir, agitation for 2 hours has been used in specific studies.[9]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of Ritonavir-d8 in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol described above.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Development and Palatability Assessment of Norvir® (Ritonavir) 100 mg Powder for Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Ritonavir-d8, a deuterated analog of the antiretroviral drug Ritonavir. Accurate determination of isotopic distribution is critical for its application as an internal standard in pharmacokinetic studies and for ensuring the quality and consistency of deuterated active pharmaceutical ingredients (APIs). This document outlines the key analytical techniques, experimental protocols, and data interpretation strategies essential for researchers in the field of drug development and bioanalysis.

Introduction to Isotopic Purity

Deuterated compounds, such as Ritonavir-d8, are synthesized by replacing hydrogen atoms with deuterium. The isotopic purity of such a compound is a measure of the extent of this replacement and the distribution of different isotopologues (molecules that differ only in their isotopic composition). Due to the statistical nature of deuteration reactions, a sample of Ritonavir-d8 will not consist purely of molecules with eight deuterium atoms. Instead, it will be a mixture containing molecules with varying numbers of deuterium atoms (d0 to d8). The assessment of this distribution is crucial for its intended use, particularly as an internal standard where a well-characterized and consistent isotopic profile is paramount.

Core Analytical Methodologies

The primary analytical techniques for determining the isotopic purity and distribution of deuterated compounds are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide complementary information to give a complete picture of the isotopic composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the relative abundance of each isotopologue in a sample. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the different deuterated species can be resolved and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium labeling and assessing the degree of deuteration at specific sites within the molecule. ¹H NMR can be used to quantify the residual protons at the deuterated positions, while ²H NMR directly detects the deuterium atoms.

Data Presentation: Isotopic Distribution of Ritonavir-d8

The following table summarizes a representative isotopic distribution for a batch of Ritonavir-d8 as would be determined by HRMS. This data is essential for ensuring batch-to-batch consistency and for accurate quantification when used as an internal standard.

| Isotopologue | Relative Abundance (%) |

| d8 (C₃₇H₄₀D₈N₆O₅S₂) | 98.5 |

| d7 (C₃₇H₄₁D₇N₆O₅S₂) | 1.2 |

| d6 (C₃₇H₄₂D₆N₆O₅S₂) | 0.2 |

| d5 (C₃₇H₄₃D₅N₆O₅S₂) | <0.1 |

| d4 (C₃₇H₄₄D₄N₆O₅S₂) | <0.1 |

| d3 (C₃₇H₄₅D₃N₆O₅S₂) | <0.1 |

| d2 (C₃₇H₄₆D₂N₆O₅S₂) | <0.1 |

| d1 (C₃₇H₄₇D₁N₆O₅S₂) | <0.1 |

| d0 (C₃₇H₄₈N₆O₅S₂) | <0.1 |

| Total Isotopic Purity | >99.5% (d1-d8) |

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of Ritonavir-d8 using liquid chromatography coupled with a high-resolution mass spectrometer (LC-HRMS).

a. Sample Preparation:

-

Prepare a stock solution of Ritonavir-d8 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL with the mobile phase.

b. LC-HRMS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 700-750.

-

Resolution: > 60,000 FWHM.

c. Data Analysis:

-

Acquire the full scan mass spectrum of the Ritonavir-d8 peak.

-

Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]⁺), from d0 (m/z 721.32) to d8 (m/z 729.37).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

Site-Specific Deuteration and Purity Confirmation by NMR Spectroscopy

This protocol describes the use of ¹H and ²H NMR to confirm the location of deuterium labels and to estimate the isotopic enrichment.

a. Sample Preparation:

-

Dissolve 5-10 mg of Ritonavir-d8 in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the regions of interest.

-

Add a known amount of an internal standard with a well-defined proton signal if quantitative ¹H NMR is to be performed.

b. NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Pay close attention to the regions where protons have been substituted by deuterium. The signal intensity in these regions will be significantly reduced.

-

By comparing the integral of a residual proton signal in a deuterated position to the integral of a non-deuterated proton signal, the site-specific isotopic enrichment can be estimated.

-

-

²H NMR:

-

Acquire a one-dimensional deuterium spectrum.

-

Observe signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the labels.

-

c. Data Analysis:

-

Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

-

For ¹H NMR, integrate the signals of interest. Calculate the percentage of deuteration at a specific site by comparing the integral of the residual proton signal to that of a fully protonated reference signal.

-

For ²H NMR, confirm the presence of deuterium at the expected chemical shifts.

Visualizations

Methodological & Application

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lopinavir in human plasma. The method utilizes ritonavir-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of lopinavir concentrations.

Introduction

Lopinavir is a protease inhibitor widely used in combination with ritonavir for the treatment of human immunodeficiency virus (HIV) infection[1][2]. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4-mediated metabolism of lopinavir, thereby increasing its plasma concentrations[2]. Accurate quantification of lopinavir in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed[1][3]. The use of a stable isotope-labeled internal standard like ritonavir-d8 minimizes variability introduced during sample preparation and analysis, leading to more reliable results[4][5]. This application note provides a detailed protocol for the quantitative analysis of lopinavir in human plasma using ritonavir-d8 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Lopinavir reference standard

-

Ritonavir-d8 internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (≥98%)

-

Ammonium acetate

-

Ultrapure water

-

Drug-free human plasma

Stock and Working Solutions

-

Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir in methanol to obtain a final concentration of 1 mg/mL.

-

Ritonavir-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ritonavir-d8 in methanol to obtain a final concentration of 1 mg/mL.[4]

-

Working Solutions: Prepare serial dilutions of the lopinavir stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of ritonavir-d8 by diluting the stock solution in the same diluent.

Sample Preparation

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the ritonavir-d8 working solution.

-

Add 150 µL of acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.[6]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system |

| Column | A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate[3][4] |

| Mobile Phase B | Acetonitrile or Methanol[3][4] |

| Gradient | Isocratic or gradient elution (e.g., 85:15 v/v Mobile Phase B:Mobile Phase A)[3][4] |

| Flow Rate | 0.5 - 0.8 mL/min |

| Injection Volume | 10 - 20 µL[6] |

| Column Temperature | 25 - 40 °C |

| Run Time | 2.5 - 6 minutes[4][7] |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |

| MRM Transitions | Lopinavir: m/z 629.3 → 447.3[4]; Ritonavir-d8: m/z 729.6 → 304.3[5] |

| Ion Spray Voltage | ~5000 V[4] |

| Source Temperature | Dependent on instrument |

Data Presentation

Method Validation Summary

The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of lopinavir.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Lopinavir | 1 - 2000 | > 0.99 | 1 |

Data synthesized from multiple sources indicating common ranges and performance.[7][8]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | < 15 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | < 15 | 85 - 115 |

| High | 750 | < 15 | < 15 | 85 - 115 |

Data synthesized from multiple sources indicating common ranges and performance.[8][9]

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Lopinavir | > 75 |

Data synthesized from multiple sources indicating common ranges and performance.[3][8]

Visualizations

Experimental Workflow

Caption: Workflow for Lopinavir Quantification.

Conclusion